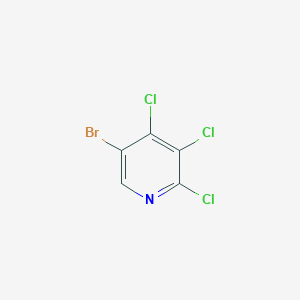
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
概要
説明
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring containing nitrogen and chlorine atoms, which contributes to its unique chemical properties. Benzazepines, including this compound, are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves the following steps:
Acylation Reaction: An acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: The intermediate 4-(4-chloroaniline)-4-oxobutyric acid undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.
Reduction and De-ketalation: The final steps involve reduction and de-ketalation under acidic conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are based on optimizing the above synthetic routes to achieve higher yields and purity. These methods often involve the use of advanced catalysts and reaction conditions to enhance the efficiency of each step .
化学反応の分析
Types of Reactions
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and central nervous system disorders.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
作用機序
The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in biological systems, such as serotonin (5-HT) receptors.
Pathways Involved: Activation of these receptors can modulate various physiological pathways, including those related to mood regulation, appetite control, and cardiovascular function.
類似化合物との比較
Similar Compounds
- 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Tolazoline
Uniqueness
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is unique due to its specific substitution pattern and the presence of both chlorine and nitrogen atoms in its structure. This unique configuration contributes to its distinct chemical reactivity and biological activity compared to other benzazepine derivatives .
特性
IUPAC Name |
8-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMLVMIVKWJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)






![ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3332169.png)
